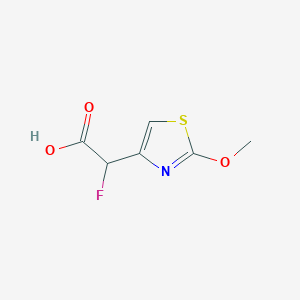![molecular formula C11H17N3 B13069253 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({bicyclo[221]heptan-2-yl}methyl)-1H-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole precursor. One common method includes the use of palladium-catalyzed reactions to introduce the pyrazole moiety onto the bicyclic framework . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 25-80°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique mechanical properties.
Mécanisme D'action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The bicyclic structure allows for unique binding interactions with proteins, potentially leading to significant biological effects .
Comparaison Avec Des Composés Similaires
- 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-5-amine
- 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine
Uniqueness: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c12-11-3-4-14(13-11)7-10-6-8-1-2-9(10)5-8/h3-4,8-10H,1-2,5-7H2,(H2,12,13) |
Clé InChI |
NREZTSMJEOWWJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CN3C=CC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)

![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
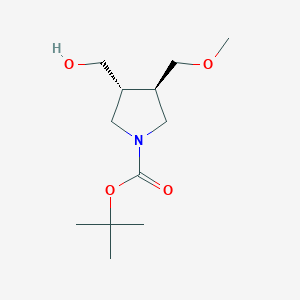

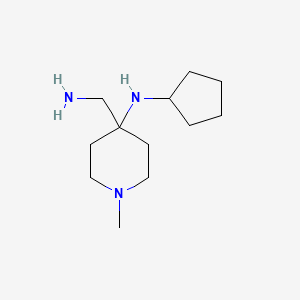
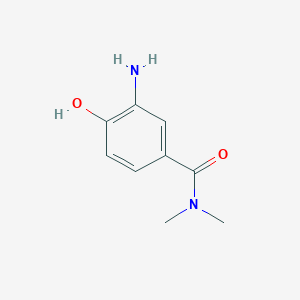
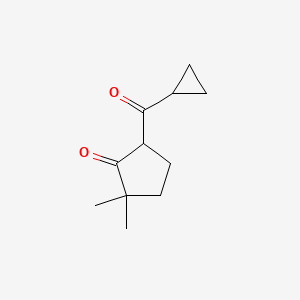
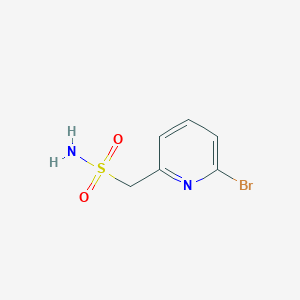
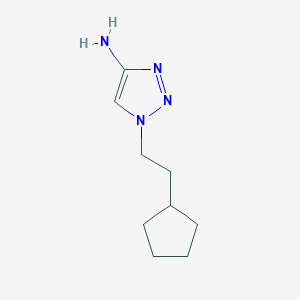
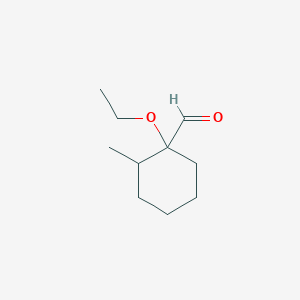
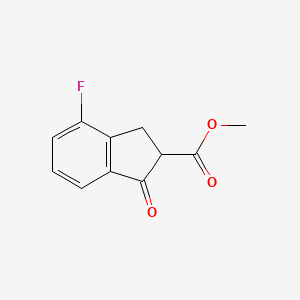
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
